2-(Tributylstannyl)pyridine
Overview
Description
2-(Tributylstannyl)pyridine is an organotin compound with the molecular formula C17H31NSn and a molecular weight of 368.14 g/mol . It is a clear, yellow liquid that is sensitive to moisture and air . This compound is widely used as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
Scientific Research Applications
Synthesis and Optical Properties
2-(Tributylstannyl)pyridine is utilized in the synthesis of various complex organic compounds. It plays a crucial role in creating enantiopure compounds, as demonstrated by Gawley et al. (2005), who prepared enantiopure 2-(tributylstannyl)pyrrolidine hydroiodide with significant yield. This compound's absolute configuration was established through X-ray analysis, highlighting its importance in stereochemical studies (Gawley, Narayan, & Vicic, 2005). Similarly, Hadad et al. (2011) synthesized a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines using this compound. They explored the effects of various solvents on the optical absorption and emission properties of these compounds, contributing to the development of colorimetric and luminescent pH sensors (Hadad, Achelle, García‐Martínez, & Rodríguez‐López, 2011).
Organic Synthesis and Functionalization
This compound is a key reagent in organic synthesis, offering pathways to functionalized compounds. Sauer and Heldmann (1998) demonstrated its use in [4+2] cycloadditions, leading to the synthesis of functionalized pyridines. This method allows for further acylation, arylation, halogenation, and protonation, broadening the range of obtainable pyridine derivatives (Sauer & Heldmann, 1998). Pabst and Sauer (1999) applied a 'LEGO' system using this compound for the regioselective synthesis of oligopyridines, demonstrating its versatility in constructing complex organic structures (Pabst & Sauer, 1999).
Biochemical Applications
In the biochemical domain, this compound finds applications in drug delivery systems. Mattsson et al. (2010) investigated its role in encapsulating lipophilic pyrenyl derivatives within a water-soluble metalla-cage. This study underscores its potential in delivering biologically relevant structures, contributing to advancements in targeted drug delivery systems (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Safety and Hazards
“2-(Tributylstannyl)pyridine” is classified as a flammable liquid and vapor . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
2-(Tributylstannyl)pyridine is an organotin compound
Mode of Action
It is used as a building block in the efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene . This suggests that it may interact with its targets through a mechanism involving palladium-catalyzed reactions.
Biochemical Pathways
It is known to be used in stille coupling reactions , which are widely used in organic synthesis and could potentially affect a variety of biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to extremes of temperature and direct sunlight . It is also sensitive to heat, flames, sparks, and static electricity .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of 2-pyridylazaazulene
Cellular Effects
Given its role in the synthesis of 2-pyridylazaazulene , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the palladium-catalyzed synthesis of 2-pyridylazaazulene
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Tributylstannyl)pyridine can be synthesized through the
Properties
IUPAC Name |
tributyl(pyridin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUURHMITDQTRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345886 | |
Record name | 2-(Tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17997-47-6 | |
Record name | 2-(Tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(Tributylstannyl)pyridine used in the synthesis of complex molecules?
A1: this compound serves as a valuable reagent in Stille cross-coupling reactions. [, , ] This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds between the pyridine ring and various aryl halides. For instance, in the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, this compound reacts with 2,4-dichloro-6-methylpyrimidine, establishing the crucial pyridine-pyrimidine linkage. [] This method proves efficient in building diverse pyrimidine-based chelates for potential applications such as antibacterial agents. []
Q2: Can you provide specific examples of how this compound contributes to the creation of ligands for metal complexes?
A2: Absolutely. In the synthesis of 2,2'-bipyridine ligands, this compound plays a crucial role in forming 6-(pyrid-2-yl)nicotinates. [] These compounds are constructed via a Stille-type coupling where this compound reacts with 6-bromonicotinates. [] The resulting 6-(pyrid-2-yl)nicotinates, along with other synthesized 2,2'-bipyridine derivatives, can act as ligands in the formation of various metal complexes, including cyclopalladated complexes and homoleptic Cu(I) complexes. [] These metal complexes have potential applications in catalysis and materials science.
Q3: Are there any limitations or challenges associated with using this compound in chemical synthesis?
A3: While this compound is a powerful reagent, it's crucial to acknowledge potential challenges. Organotin compounds, including this compound, can pose toxicity concerns. [] Therefore, careful handling and appropriate waste disposal methods are essential to minimize environmental impact and ensure safety during synthesis. Researchers and chemists should prioritize sustainable practices when working with such reagents.
Q4: What spectroscopic techniques are typically used to characterize this compound and its derivatives?
A4: Characterization of this compound and its derivatives often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. [] NMR provides structural insights by revealing the arrangement of hydrogen and carbon atoms within the molecule. High-resolution mass spectrometry determines the compound's exact mass, confirming its identity and purity. These methods, along with elemental analysis, offer a comprehensive understanding of the synthesized compounds and their properties. []
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